molecular formula C7H10BrN3S B1603662 5-Bromo-2-(piperazin-1-yl)thiazole CAS No. 223514-48-5

5-Bromo-2-(piperazin-1-yl)thiazole

Cat. No.: B1603662
CAS No.: 223514-48-5
M. Wt: 248.15 g/mol
InChI Key: JYESJZJBOOVSEA-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a piperazine moiety. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The presence of a bromine atom and a piperazine ring in the structure of this compound enhances its potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperazin-1-yl)thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with piperazine . The reaction is carried out under controlled conditions, often involving the use of a solvent such as toluene and a catalyst to facilitate the reaction. The mixture is usually stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yield and purity, often involving the use of advanced techniques such as microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperazin-1-yl)thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The piperazine moiety can undergo coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include thionyl chloride, heterocyclic amines, and thiosemicarbazone derivatives . The reactions are typically carried out under controlled temperatures and may involve the use of catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can lead to the formation of various substituted thiazole derivatives, while coupling reactions can result in the formation of complex heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperazin-1-yl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological activities. The piperazine moiety can enhance the binding affinity of the compound to its targets, thereby increasing its potency . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Bromo-2-(piperazin-1-yl)thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined thiazole and piperazine structure, which enhances its potential for diverse chemical reactions and biological activities.

Properties

IUPAC Name

5-bromo-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3S/c8-6-5-10-7(12-6)11-3-1-9-2-4-11/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYESJZJBOOVSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593622
Record name 1-(5-Bromo-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223514-48-5
Record name 1-(5-Bromo-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Acetyl-1-(5-bromothiazol-2-yl)piperazine (2.0 g) was dissolved in 6N hydrochloric acid and refluxed under heating for 4.5 hr. The reaction mixture was neutralized with 1N aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give a brown oil (1.5 g). The obtained brown oil was purified by silica gel column chromatography (developing solvent; chloroform:methanol=9:1) to give the title compound (1.1 g) as a pale-yellow solid.
Name
4-Acetyl-1-(5-bromothiazol-2-yl)piperazine
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

A mixture of 2.06 mmol 2,5-dibromothiazole, 6.17 mmol piperazine and 6.17 mmol triethylamine in 6 ml tetrahydrofuran in a sealed tube was heated at 160° C. for 10 min under microwave irradiation. The reaction mixture was concentrated and the residue was purified by chromatography (SiO2, methanol/dichloromethane) to afford the title compound as a white crystalline solid (yield 94%). MS (m/e): 250.0 ({81Br}M+H+, 100%), 248.0 ({79Br}M+H+, 76%).
Quantity
2.06 mmol
Type
reactant
Reaction Step One
Quantity
6.17 mmol
Type
reactant
Reaction Step One
Quantity
6.17 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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